molecular formula C16H12ClN3O4S B2444508 (E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 477294-58-9

(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No. B2444508
CAS RN: 477294-58-9
M. Wt: 377.8
InChI Key: XZFIWLVSDXUFIF-FBMGVBCBSA-N
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Description

“(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide” is a compound that contains a benzo[d]thiazol-2(3H)-one moiety . This moiety is known to be present in bioactive compounds and is expected to find applications in organic and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid was used to obtain intermediate compounds, which were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The presence of the benzo[d]thiazol-2(3H)-one moiety was confirmed by these analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and nucleophilic substitution reactions . The intermediate 2-(2-bromoethoxy)benzo[d]thiazole was synthesized and underwent a nucleophilic substitution reaction with 1,2-dibromoethane .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed based on their C, H, and N analysis and the structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, one of the compounds had a yield of 93% and a melting point of 210–214 °C .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including compounds with structures similar to the one , have shown promise in the treatment of microbial diseases. Their antimicrobial screening against both Gram-positive and Gram-negative bacteria, as well as fungi, suggests potential therapeutic interventions for bacterial and fungal infections (Desai, Rajpara, Joshi, 2013).

Antiviral and Anti-Infective Properties

Thiazolides, a class of compounds to which the specified compound is related, have demonstrated broad-spectrum anti-infective properties against viruses, bacteria, protozoan parasites, and even proliferating mammalian cells. This includes effectiveness against hepatitis B virus replication, indicating a novel approach to antiviral therapy (Stachulski, Pidathala, Row, Sharma, Berry, Iqbal, Bentley, Allman, Edwards, Helm, Hellier, Korba, Semple, Rossignol, 2011).

Anticancer Research

The compound's structural analogs have been studied for their potential in cancer treatment. For instance, thiazolidinediones have been synthesized and evaluated for their hypoglycemic and hypolipidemic activity, offering insights into their use in treating conditions like type-2 diabetes, which is closely linked with cancer risk (Mehendale-Munj, Ghosh, Ramaa, 2011). Additionally, compounds with thiazole rings have been investigated for their hypoxic cell cytotoxicity, suggesting their utility as hypoxia-selective antitumor agents (Palmer, Wilson, Anderson, Boyd, Denny, 1996).

Synthesis and Chemical Reactions

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .

properties

IUPAC Name

5-chloro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-19-14-12(24-2)4-3-5-13(14)25-16(19)18-15(21)10-8-9(17)6-7-11(10)20(22)23/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFIWLVSDXUFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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